![molecular formula C14H19NO2 B14622765 (5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine CAS No. 57492-70-3](/img/structure/B14622765.png)
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine is a complex organic compound characterized by its unique structure, which includes a pyrano and oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine: shares structural similarities with other pyrano and oxazepine derivatives.
4-Phenyl-1,4-dihydropyridine: Known for its calcium channel blocking activity.
Oxazepine derivatives: Explored for their potential as anticonvulsants and antipsychotics.
Uniqueness
What sets this compound apart is its unique combination of the pyrano and oxazepine ring systems, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Properties
CAS No. |
57492-70-3 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(5aS,9aS)-4-phenyl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-13(7-3-1)15-8-10-17-14-12(11-15)5-4-9-16-14/h1-3,6-7,12,14H,4-5,8-11H2/t12-,14-/m0/s1 |
InChI Key |
VOVZBMUIRLHSTF-JSGCOSHPSA-N |
Isomeric SMILES |
C1C[C@H]2CN(CCO[C@@H]2OC1)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CN(CCOC2OC1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
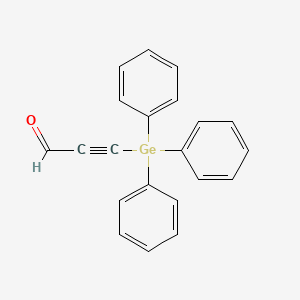
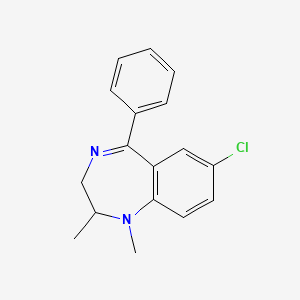
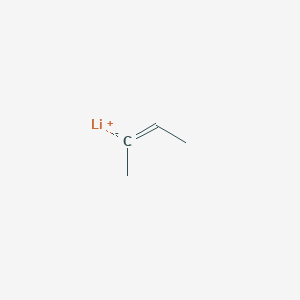
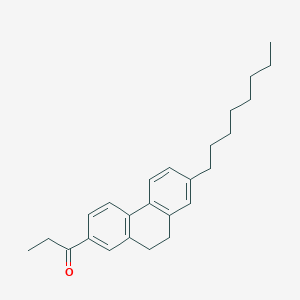
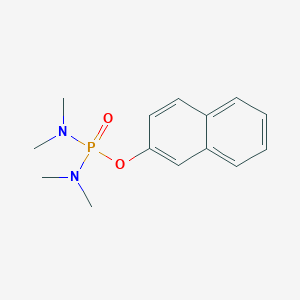
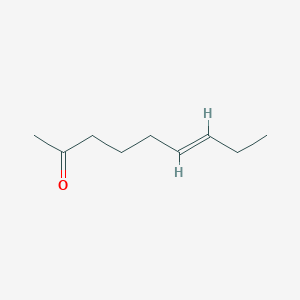
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)
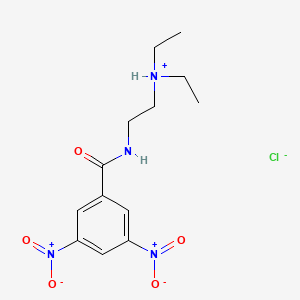
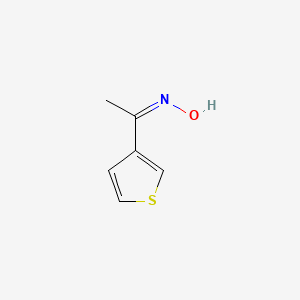

![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
